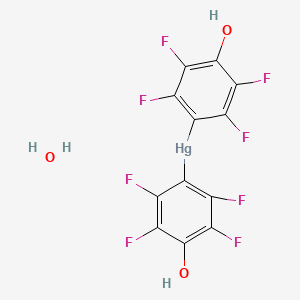
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxymethyl group and two dimethyl groups attached to the L-ornithinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide typically involves the reaction of L-ornithine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: L-ornithine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then reacted with dimethylamine to introduce the dimethyl groups.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(Carboxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Reduction: Formation of N-(Methyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide involves its interaction with specific molecular targets. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)glycoluril: Shares the hydroxymethyl functional group but has a different core structure.
N-(Hydroxymethyl)acrylamide: Contains the hydroxymethyl group and is used in polymer chemistry.
N-(Hydroxymethyl)formamide: Another compound with a hydroxymethyl group, used in various chemical reactions.
Uniqueness
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is unique due to the presence of both hydroxymethyl and dimethyl groups attached to the L-ornithinamide backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
920033-13-2 |
|---|---|
Molecular Formula |
C8H19N3O2 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(2S)-2-amino-5-(dimethylamino)-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C8H19N3O2/c1-11(2)5-3-4-7(9)8(13)10-6-12/h7,12H,3-6,9H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
SDCWNGCNECIBIE-ZETCQYMHSA-N |
Isomeric SMILES |
CN(C)CCC[C@@H](C(=O)NCO)N |
Canonical SMILES |
CN(C)CCCC(C(=O)NCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)




![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
